N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide is a chemical compound with the molecular formula and a CAS number of 314751-38-7. This compound is classified under amides and is characterized by the presence of two acetamide groups attached to a dichlorinated phenylene moiety. It has garnered interest due to its potential applications in various scientific fields.
The synthesis of N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide typically involves the reaction of 2,5-dichloro-1,4-phenylenediamine with acetic anhydride or acetyl chloride. The general method can be outlined as follows:
This method yields N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide with good purity and yield.
The molecular structure of N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide consists of a central 1,4-dichlorobenzene ring with two acetamide functional groups attached to the nitrogen atoms.
Clc1ccc(NC(=O)C)c(c(c1Cl))NC(=O)CInChI=1/C10H10Cl2N2O2/c1-5(15)11-7-3-4-8(12-6(2)16)10(14(19)20)9(7)13(17)18/h3-4H,1-2H3,(H,11,15)(H,12,16)This structure indicates that the compound has significant steric hindrance due to the bulky acetamide groups and the presence of chlorine atoms.
N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide can participate in various chemical reactions typical for amides:
The mechanism of action for N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide primarily involves its interactions as an amide. In biological systems or synthetic pathways:
These properties indicate that N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide is relatively stable under normal conditions but should be handled with care due to its potential reactivity.
N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide has potential applications in various scientific fields:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 13966-05-7
CAS No.: 194-03-6